molecular formula C20H29N3O5 B2376861 Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate CAS No. 2034329-08-1

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate

Cat. No. B2376861
CAS RN: 2034329-08-1
M. Wt: 391.468
InChI Key: CALUVDCYTUPTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate” is a chemical compound with the molecular formula C20H29N3O5 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be determined using spectroscopic methods . The exact structure would depend on the specific substituents present in the molecule.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can act as a reactant for the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, and analogues of isomeridianin G .

Scientific Research Applications

Precursor for Foldamer Studies

This compound serves as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. It exhibits an extended conformation stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding, highlighting its potential in the structural study of foldamers (Cécile Abbas et al., 2009).

Stroke Treatment

Research has explored the therapeutic applications of similar compounds, such as tetramethylpyrazine nitrones and quinolylnitrones, in stroke treatment. These compounds show potent thrombolytic activity and free radicals scavenging power, indicating a functional transformation of natural products for medical applications (J. Marco-Contelles, 2020).

Synthesis of Anellated Carbasugars

The compound is used in the synthesis of anellated carbasugars from (--)-quinic acid, demonstrating its role in the creation of complex sugar analogues with potential pharmaceutical applications (L. Herrera et al., 2003).

Novel Synthesis of Anabasine-Analogues

It has been used in the novel multistep synthesis of anabasine analogues, indicating its utility in creating bioisosteric compounds with potential for exploring nicotinic acetylcholine receptor agonist activity (A. Stehl et al., 2002).

Key Intermediate in Drug Synthesis

This compound serves as a key intermediate in the synthesis of Vandetanib, a treatment for certain types of cancer. It highlights the compound's role in the development of complex drug molecules through multi-step synthetic processes (Min Wang et al., 2015).

Ecofriendly Ester Sources

In the efficient preparation of quinoxaline-3-carbonyl compounds, it demonstrates a green chemistry approach by using carbazates as eco-friendly ester sources. This highlights its application in sustainable chemical synthesis processes (Long-Yong Xie et al., 2019).

Cooperative C–H Bond Activation

The compound is involved in the study of cooperative C–H bond activation, showcasing its potential in catalytic processes and the development of new synthetic methodologies (W. Uhl et al., 2016).

properties

IUPAC Name

tert-butyl N-[1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)21-13-7-5-9-22(12-13)18(25)17-14-8-6-10-23(14)16(24)11-15(17)27-4/h11,13H,5-10,12H2,1-4H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALUVDCYTUPTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.